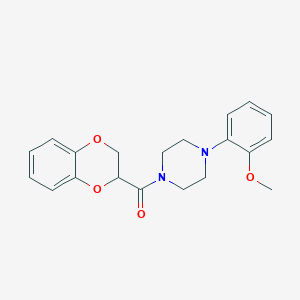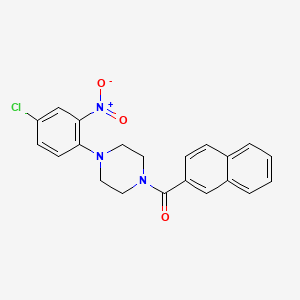
1-(3-bromo-4-ethoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
説明
1-(3-bromo-4-ethoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine, also known as BZP-CN, is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
作用機序
The mechanism of action of 1-(3-bromo-4-ethoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine involves its interaction with the serotonin receptor. It has been shown to act as a partial agonist of the receptor, which means that it can activate the receptor to a certain extent but not fully. This interaction leads to the modulation of serotonin signaling in the brain, which can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to an increase in mood, energy, and focus. This compound has also been shown to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of various neurological disorders.
実験室実験の利点と制限
One of the advantages of using 1-(3-bromo-4-ethoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine in lab experiments is its high affinity for the serotonin receptor, which makes it a potential candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which makes it important to use caution when handling the compound.
将来の方向性
There are several future directions for the study of 1-(3-bromo-4-ethoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine. One direction is to further investigate its potential as a diagnostic tool for imaging the brain. Another direction is to investigate its potential as a treatment for various neurological disorders. Additionally, further research is needed to determine the long-term effects of this compound on the brain and body.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. It has an affinity for the serotonin receptor, which makes it a potential candidate for the treatment of various neurological disorders. While there are advantages to using this compound in lab experiments, caution must be taken due to its potential toxicity. There are several future directions for the study of this compound, including further investigation of its potential as a diagnostic tool and treatment for neurological disorders.
科学的研究の応用
1-(3-bromo-4-ethoxybenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been extensively studied for its potential use in scientific research. It has been shown to have an affinity for the serotonin receptor, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. This compound has also been studied for its potential use as a diagnostic tool for imaging the brain.
特性
IUPAC Name |
(3-bromo-4-ethoxyphenyl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3O4/c1-2-28-18-6-3-13(11-15(18)20)19(25)23-9-7-22(8-10-23)16-5-4-14(21)12-17(16)24(26)27/h3-6,11-12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMLKTXMOXWPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![10-propionyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930127.png)
![11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930133.png)
![N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3930140.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide](/img/structure/B3930147.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B3930148.png)

![3-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930159.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3930162.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3930164.png)
![1,1'-(1,4-phenylene)bis{3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3930166.png)
![2-methyl-8-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3930189.png)
![2-[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3930192.png)